Cas no 1065484-81-2 (2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline)

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a chloropyrimidine moiety via an ether bridge. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both electron-rich (quinoxaline) and electron-deficient (chloropyrimidine) components enhances its versatility as an intermediate in cross-coupling reactions or as a scaffold for bioactive molecule development. The chloro substituent offers a handle for further functionalization, while the fused ring system contributes to stability and planar geometry, advantageous for interactions in biological or material science contexts. Its well-defined synthetic route ensures reproducibility for research-scale applications.
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline structure
1065484-81-2 structure
Product name:2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline
CAS No:1065484-81-2
MF:C12H7N4OCl
Molecular Weight:258.66318
MDL:MFCD10698959
CID:1004234
PubChem ID:45789043

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline 化学的及び物理的性質

名前と識別子

    • 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline
    • 2-(6-chloropyrimidin-4-yl)oxyquinoxaline
    • 2-(6-Chloropyrimidin-4-yloxy)quinoxaline
    • 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
    • 6-chloro-4-quinoxalin-2-yloxypyrimidine
    • AK-52616
    • KB-15256
    • SBB076002
    • DB-301915
    • F86470
    • AKOS015941249
    • SCHEMBL1285939
    • 2-(6-Chloro-pyriMidin-4-yloxy)-quinoxaline, 98+% C12H7ClN4O, MW: 258.67
    • DTXSID90671824
    • 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline
    • 1065484-81-2
    • XTYJLMXADPCDIZ-UHFFFAOYSA-N
    • 2-((6-Chloropyrimidin-4-yl)oxy)quinoxaline
    • MDL: MFCD10698959
    • インチ: InChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H
    • InChIKey: XTYJLMXADPCDIZ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=NC(=C3)Cl

計算された属性

  • 精确分子量: 258.0308386g/mol
  • 同位素质量: 258.0308386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8Ų
  • XLogP3: 3.4

じっけんとくせい

  • 密度みつど: 1.445

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D326025-100mg
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
100mg
$495 2024-08-03
eNovation Chemicals LLC
D326025-250mg
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
250mg
$595 2025-02-26
eNovation Chemicals LLC
D326025-250mg
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
250mg
$595 2025-02-27
Chemenu
CM141885-1g
2-((6-chloropyrimidin-4-yl)oxy)quinoxaline
1065484-81-2 95%
1g
$456 2021-08-05
Chemenu
CM141885-1g
2-((6-chloropyrimidin-4-yl)oxy)quinoxaline
1065484-81-2 95%
1g
$*** 2023-04-03
eNovation Chemicals LLC
D326025-250mg
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
250mg
$595 2024-08-03
eNovation Chemicals LLC
D326025-1g
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
1g
$695 2024-08-03
eNovation Chemicals LLC
D326025-100mg
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
100mg
$495 2025-02-27
eNovation Chemicals LLC
D326025-100mg
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
100mg
$495 2025-02-26
eNovation Chemicals LLC
D326025-1g
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
1065484-81-2 95%
1g
$695 2025-02-27

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline 関連文献

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxalineに関する追加情報

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline (CAS No. 1065484-81-2)

2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline, also known by its CAS registry number 1065484-81-2, is a heterocyclic compound with a unique structure that combines a quinoxaline core with a pyrimidine moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. The molecule's structure, which features a quinoxaline ring system substituted with a chloropyrimidine group, makes it a versatile building block for advanced chemical synthesis.

The synthesis of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline typically involves multi-step organic reactions, often leveraging the principles of nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective pathways for its preparation. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound, making it more accessible for large-scale production.

One of the most intriguing aspects of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline is its electronic properties. The quinoxaline moiety is known for its aromaticity and conjugation, which contribute to the compound's stability and reactivity. The presence of the chloropyrimidine group further modulates these properties, introducing electron-withdrawing effects that can influence the molecule's redox behavior. These characteristics make it an attractive candidate for applications in organic electronics, such as in the development of new materials for light-emitting diodes (LEDs) and photovoltaic devices.

Recent studies have explored the use of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline as a precursor for advanced materials. For example, researchers have demonstrated that this compound can be incorporated into polymer frameworks to create materials with tailored electronic properties. These materials exhibit improved charge transport characteristics, making them promising candidates for next-generation electronic devices.

In the pharmaceutical sector, 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline has shown potential as a scaffold for drug design. Its structural versatility allows for the introduction of various functional groups, enabling the creation of molecules with specific biological activities. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with chronic diseases such as cancer and neurodegenerative disorders.

The environmental impact of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline has also been a topic of interest. Studies have investigated its biodegradation pathways and toxicity profiles under various conditions. These findings are crucial for ensuring the safe handling and disposal of this compound during industrial processes.

In conclusion, 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline (CAS No. 1065484-81-2) is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in the development of innovative technologies across diverse industries.

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